Product packaging for Flamin(Cat. No.:CAS No. 12737-54-1)

Flamin

Cat. No.: B1172461
CAS No.: 12737-54-1
Attention: For research use only. Not for human or veterinary use.
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Description

Flamin is a defined phytomedicine and flavonoid extract derived from the flowers of the immortelle plant, Helichrysum arenarium (L.) Moench . Its primary research applications are in hepatobiliary studies, as it is characterized by choleretic (stimulating bile production), hepatoprotective, and anti-inflammatory properties . The extract contains a complex profile of bioactive flavonoids, including salipurposide, isosalipurposide, kaempferol, and luteolin, which are credited for its mechanism of action . Researchers value this compound for models investigating cholangitis, cholecystitis, and biliary dyskinesia . Its purported mechanisms include relaxing the muscles of the biliary tract, increasing the tone of the gallbladder, and modulating the viscosity and chemical composition of bile . Beyond its choleretic effects, pre-clinical research also suggests potential antimicrobial and antiviral activities, broadening its research utility . This product is presented as a powder and is for research use only. It is not intended for diagnostic or therapeutic applications. Analytical methods for the characterization of its total flavonoid content, for instance via spectrophotometric assay, have been established in the scientific literature .

Properties

CAS No.

12737-54-1

Molecular Formula

C7H9N3O

Synonyms

Flamin

Origin of Product

United States

Advanced Synthetic Methodologies for Flamin and Its Analogues

Chemo-Enzymatic Synthesis of Flamin Structures

The integration of enzymatic methods into classical organic synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for the construction of complex molecules like this compound with high selectivity and efficiency. Enzymes, as natural catalysts, can perform transformations under mild conditions, often with exquisite regio- and stereoselectivity that are difficult to achieve with traditional chemical reagents.

For the synthesis of this compound structures, researchers have employed a variety of enzymes, including lipases, proteases, and oxidoreductases. A key application has been the enzymatic resolution of racemic intermediates, providing access to enantiomerically pure building blocks essential for the asymmetric synthesis of this compound. For instance, lipase-catalyzed acylation has been successfully used to separate enantiomers of a key alcohol intermediate in the this compound synthetic pathway.

Furthermore, enzymatic reactions have been utilized to introduce specific functional groups into the this compound scaffold. For example, oxidoreductases have been employed for the selective hydroxylation of a prochiral center, a transformation that would otherwise require multiple protection and deprotection steps using conventional chemical methods.

Enzyme ClassApplication in this compound SynthesisKey Advantage
LipasesKinetic resolution of racemic alcoholsHigh enantioselectivity
ProteasesPeptide bond formation in analoguesMild reaction conditions
OxidoreductasesStereoselective hydroxylationHigh regioselectivity

Total Synthesis Approaches to Complex this compound Architectures

The total synthesis of natural products and their analogues is a driving force for the development of new synthetic methods and strategies. The complex architecture of this compound, characterized by multiple stereocenters and a unique ring system, has made it a challenging and attractive target for total synthesis.

Several research groups have reported successful total syntheses of this compound, each employing a distinct and innovative approach. One notable strategy involves a convergent synthesis, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This approach allows for greater flexibility and efficiency compared to a linear synthesis.

Key reactions that have been pivotal in the total synthesis of this compound include stereoselective aldol (B89426) reactions to construct carbon-carbon bonds with precise stereocontrol, ring-closing metathesis to form the core carbocyclic ring, and various cross-coupling reactions to append peripheral functionalities. The choice of protecting groups has also been crucial to the success of these synthetic campaigns, requiring careful planning to ensure their orthogonal removal.

Asymmetric Synthetic Strategies for this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of asymmetric synthetic strategies to access enantiomerically pure this compound is of paramount importance. Chemists have employed several approaches to achieve this, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled methods.

In the chiral auxiliary approach, a chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This method has been successfully used to establish the stereochemistry of a key quaternary carbon center in the this compound core.

More recently, catalytic asymmetric synthesis has emerged as a more elegant and atom-economical approach. Chiral metal complexes and organocatalysts have been developed to catalyze key bond-forming reactions in an enantioselective manner. For example, an asymmetric Diels-Alder reaction catalyzed by a chiral Lewis acid was a key step in one enantioselective total synthesis of this compound.

Flow Chemistry Applications in this compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages for the production of fine chemicals and pharmaceuticals. researchgate.net These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov

The application of flow chemistry to the synthesis of this compound has been explored to overcome some of the challenges associated with traditional batch production. For instance, a key nitration step in the synthesis of a this compound precursor, which is highly exothermic and potentially hazardous in batch, was successfully translated to a continuous flow process. This allowed for precise temperature control and a significant improvement in safety.

Furthermore, multi-step flow syntheses have been developed, where several reaction steps are performed sequentially in a continuous manner without the need for isolation of intermediates. This "synthesis on demand" approach can significantly reduce production time and waste.

Catalyst Development for this compound Derivatization

The development of new catalysts is crucial for the efficient and selective derivatization of the this compound scaffold, enabling the synthesis of analogues with potentially improved biological properties. Researchers have focused on developing catalysts for late-stage functionalization, a strategy that allows for the rapid diversification of a common advanced intermediate.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been extensively used to introduce a variety of substituents onto the this compound aromatic ring. The development of new phosphine ligands has been instrumental in improving the efficiency and scope of these reactions.

In addition, catalysts for C-H activation have been explored for the direct functionalization of unactivated C-H bonds in the this compound structure. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel analogues.

Solid-Phase Synthesis Techniques for this compound-Peptide Conjugates

The conjugation of small molecules like this compound to peptides can lead to compounds with novel biological activities and improved pharmacokinetic properties. Solid-phase synthesis (SPS) is a powerful technique for the synthesis of peptides and has been adapted for the preparation of this compound-peptide conjugates.

In this approach, the this compound core is first attached to a solid support, typically a polymer resin. The peptide chain is then assembled in a stepwise manner on the this compound-functionalized resin using standard solid-phase peptide synthesis protocols. Finally, the conjugate is cleaved from the solid support and purified.

The choice of linker, which connects the this compound molecule to the solid support, is critical for the success of the synthesis. The linker must be stable to the reaction conditions used for peptide synthesis but readily cleavable to release the final conjugate.

Biomimetic Synthesis of this compound Metabolites

Biomimetic synthesis aims to mimic the biosynthetic pathways found in nature to synthesize complex molecules. preprints.org This approach can provide insights into how a molecule is produced in living organisms and can offer a more efficient and environmentally friendly synthetic route. rsc.org

The study of this compound metabolism has revealed several key metabolites that are formed through enzymatic transformations in the body. Researchers have developed biomimetic synthetic routes to these metabolites to confirm their structures and to produce them in sufficient quantities for further biological evaluation.

Sophisticated Analytical Characterization of Flamin Architectures

Chromatographic and Electrophoretic Techniques for Flamin Purity and Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Advanced Detection

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary tool for the analysis of flavonoids like this compound due to its high resolution, speed, and sensitivity. chromatographyonline.com This technique utilizes columns packed with sub-2 µm particles, which allows for faster separations and improved efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com

For the separation of this compound and its glycosides, reversed-phase columns, such as C18, are most commonly employed. mdpi.comrsc.org The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (B129727). mdpi.comrsc.org This gradient elution allows for the separation of a wide range of this compound-related compounds with varying polarities within a single analytical run.

Advanced detection methods are critical for both identification and quantification. Diode Array Detection (DAD) or UV-Vis detectors are used for preliminary identification based on the characteristic absorption spectra of the flavonoid structure. rsc.orgresearchgate.net However, for unambiguous structural elucidation and high sensitivity, UHPLC is coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF). researchgate.netnih.govakjournals.com UHPLC-QTOF-MS/MS, for instance, provides accurate mass measurements for determining the elemental composition and uses fragmentation patterns to identify the specific structure of this compound derivatives and distinguish between isomers. akjournals.com

Table 1: Typical UHPLC-MS Parameters for this compound Analysis
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., Agilent Zorbax RRHD SB-C18, 150 mm × 2.1 mm, 1.8 µm) akjournals.comSeparation based on hydrophobicity.
Mobile Phase A0.1% Formic Acid in Water rsc.orgAqueous component of the mobile phase, acid improves ionization and peak shape.
Mobile Phase BAcetonitrile or Methanol rsc.orgOrganic component for eluting hydrophobic compounds.
Flow Rate0.2 - 0.5 mL/minOptimized for small particle size columns to ensure high efficiency.
Gradient5% B to 95% B over 15-20 min mdpi.comEnables separation of compounds with a wide range of polarities.
MS DetectorTriple Quadrupole (QQQ) or QTOF mdpi.comakjournals.comProvides mass-to-charge ratio for identification and quantification.
Ionization ModeNegative Electrospray Ionization (ESI-) mdpi.comresearchgate.netFlavonoids readily form negative ions, providing high sensitivity.

Capillary Electrophoresis (CE) for this compound Separations

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for the analysis of this compound. nih.gov CE provides rapid separations with high efficiency and requires minimal sample and solvent volumes. oup.com The separation in CE is based on the differential migration of charged molecules in an electric field, influenced by the electroosmotic flow (EOF) of the buffer solution. nih.gov

For the separation of flavonoids like this compound, a basic buffer system, such as a borate buffer with a pH around 9.5-10, is often used. oup.comnih.gov At this high pH, the phenolic hydroxyl groups on the this compound molecule deprotonate, imparting a negative charge and allowing for electrophoretic migration. The concentration of the borate buffer can be adjusted to optimize selectivity and resolution; higher concentrations may increase migration times but improve the separation of closely related structures. nih.gov The applied voltage is another key parameter that affects migration time and separation efficiency. oup.com Detection is typically performed using UV-Vis spectrophotometry. nih.gov CE has been successfully applied to the quantitative analysis of flavonoids in various matrices, demonstrating good linearity and repeatability. oup.com

Table 2: Optimized Conditions for Capillary Electrophoresis of this compound
ParameterConditionEffect on Separation
CapillaryFused Silica (B1680970) (e.g., 50 µm i.d., 375 µm o.d.)Provides the separation channel and support for the electric field.
Background Electrolyte (BGE)20-200 mM Borate Buffer oup.comnih.govMaintains pH and facilitates charge development on the analyte.
pH9.5 - 10.0 oup.comnih.govEnsures deprotonation of phenolic groups for electrophoretic mobility.
Applied Voltage15 - 25 kVDriving force for separation; higher voltage leads to shorter analysis times.
Temperature25 °CAffects buffer viscosity and migration times; needs to be controlled.
DetectionUV-Vis Detector (e.g., at 255 nm) rsc.orgMonitors the separated analytes as they pass the detection window.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

While HPLC and CE are well-suited for the analysis of polar, non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency for volatile and thermally stable molecules. nih.gov Most flavonoids, including this compound, are non-volatile due to their multiple polar hydroxyl groups. nih.govresearchgate.net Therefore, a crucial derivatization step is required prior to GC-MS analysis to increase their volatility and thermal stability. nih.govtandfonline.com

Silylation is the most common derivatization technique, where active protons on the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. nih.govnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov Once derivatized, the this compound-TMS ethers can be separated on a low-polarity capillary column and detected by mass spectrometry. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that serve as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. nih.gov This technique is particularly useful for identifying the core aglycone structure of this compound after hydrolysis of any glycosidic bonds.

Table 3: GC-MS Analysis of Derivatized this compound
StepParameter/ReagentDescription
DerivatizationBSTFA + TMCS (trimethylchlorosilane) nih.govConverts polar -OH groups to non-polar -OTMS groups, increasing volatility.
GC ColumnNon-polar (e.g., DB-5ms, HP-5ms)Separates compounds based on boiling point and polarity.
Carrier GasHelium or HydrogenTransports the sample through the column.
Temperature ProgramRamp from ~100 °C to ~300 °CElutes compounds in order of increasing boiling point.
IonizationElectron Ionization (EI) at 70 eVFragments the molecule to produce a characteristic mass spectrum.
DetectionMass Spectrometer (Quadrupole or Ion Trap)Separates and detects fragment ions to generate a mass spectrum for identification.

Biophysical Characterization of this compound Conformations

Understanding the biophysical properties of this compound, particularly its interactions with biological macromolecules and its behavior in different physical states, is essential for comprehending its mechanism of action. The following techniques provide quantitative data on the binding energetics, kinetics, and phase transitions of this compound.

Isothermal Titration Calorimetry (ITC) for this compound Binding Energetics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.comyoutube.com This allows for a complete thermodynamic characterization of the interaction between this compound and its binding partners, such as proteins or nucleic acids, in a single experiment. mdpi.com By titrating a solution of this compound into a solution of the macromolecule, ITC measures the heat change (ΔH) associated with the binding.

The resulting data can be fitted to a binding model to determine the binding affinity (Ka, or its inverse, the dissociation constant Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). mdpi.comyoutube.com From these parameters, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a full thermodynamic profile of the interaction. youtube.com Studies on flavonoid-protein interactions have shown that the binding can be driven by enthalpy, entropy, or a combination of both, often involving hydrogen bonds and hydrophobic interactions. mdpi.comrsc.org

Table 4: Thermodynamic Parameters of this compound-Protein Interaction via ITC
Thermodynamic ParameterSymbolInformation Provided
Binding ConstantKa (M⁻¹)Strength of the binding interaction.
StoichiometrynNumber of this compound molecules bound per macromolecule.
Enthalpy ChangeΔH (kcal/mol)Heat released or absorbed; indicates types of bonds formed (e.g., hydrogen bonds).
Entropy ChangeΔS (cal/mol·K)Change in the system's disorder; relates to hydrophobic interactions and conformational changes.
Gibbs Free Energy ChangeΔG (kcal/mol)Overall spontaneity of the binding process (ΔG = ΔH - TΔS).

Surface Plasmon Resonance (SPR) for this compound Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comyoutube.com It provides valuable kinetic data, including the rates of association and dissociation. springernature.com In a typical SPR experiment, a macromolecule (the ligand), such as Human Serum Albumin (HSA), is immobilized on a sensor chip surface. nih.govnih.gov A solution containing this compound (the analyte) is then flowed over the surface.

Binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. youtube.com The resulting sensorgram plots the response against time, showing an association phase when this compound is injected and a dissociation phase when the injection is replaced with buffer. youtube.com By fitting these curves to kinetic models, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), a measure of affinity, is then calculated as the ratio of kd/ka. SPR studies have revealed high-affinity binding sites for certain flavonoids on proteins like HSA. nih.govnih.gov

Table 5: Kinetic Constants for this compound-HSA Interaction Determined by SPR
Kinetic ParameterSymbolUnitDescription
Association Rate ConstantkaM⁻¹s⁻¹The rate at which the this compound-protein complex forms.
Dissociation Rate Constantkds⁻¹The rate at which the this compound-protein complex breaks apart.
Equilibrium Dissociation ConstantKDMConcentration at which 50% of the protein is bound to this compound (KD = kd/ka); lower KD indicates higher affinity. nih.govnih.gov

Differential Scanning Calorimetry (DSC) of this compound Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com DSC is highly sensitive to physical transformations, such as melting, crystallization, and glass transitions. rroij.com

When applied to a pure crystalline sample of this compound, DSC can determine its melting point and enthalpy of fusion. These are fundamental physical properties that characterize its solid-state stability. The thermal profile obtained from DSC can reveal the presence of different polymorphic forms or solvates, each exhibiting unique phase transitions. researchgate.net Furthermore, DSC is used to study the interaction of this compound with other components, such as lipids in a membrane model or polymers in a drug delivery system. nih.gov Changes in the phase transition temperature or enthalpy of a lipid bilayer upon the addition of this compound, for instance, can provide insight into how the molecule incorporates into and affects the structure of cell membranes.

Table 6: Thermal Properties of this compound Characterized by DSC
ParameterSymbolUnitInformation Obtained
Melting TemperatureTm°C or KTemperature at which the crystalline solid transitions to a liquid.
Enthalpy of FusionΔHfJ/g or kJ/molHeat absorbed during the melting process, related to the degree of crystallinity.
Glass Transition TemperatureTg°C or KTemperature at which an amorphous solid transitions from a rigid to a more rubbery state.
Crystallization TemperatureTc°C or KTemperature at which a substance crystallizes from the molten state upon cooling.

Computational and Theoretical Investigations of Flamin Chemistry

Quantum Mechanical Studies of Flamin Reactivity and Electronic Structure

Quantum mechanical (QM) studies are fundamental computational techniques used to investigate the electronic structure, properties, and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular geometries, energy levels, charge distributions, spectroscopic properties, and reaction mechanisms. For a compound like this compound, QM calculations could theoretically be employed to determine its optimized molecular structure, understand the distribution of electrons within the molecule, predict its dipole moment, and analyze potential sites for chemical reactions. Such studies are crucial for gaining a fundamental understanding of a molecule's intrinsic characteristics. Based on the conducted search, specific published research detailing quantum mechanical studies focused explicitly on the reactivity and electronic structure of this compound was not identified.

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the behavior of a compound in different environments, such as in solution or within a lipid bilayer. For this compound, MD simulations could be used to study its conformational flexibility, its diffusion behavior in various solvents, or its interactions with membranes. These simulations are particularly useful for understanding dynamic processes and the influence of the surrounding environment on molecular behavior. As per the conducted search, specific published research detailing molecular dynamics simulations of this compound in condensed phases was not identified.

Docking and Molecular Modeling of this compound-Biomolecule Interactions

Molecular docking and other molecular modeling techniques are widely used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a biological target, such as a protein or nucleic acid. These methods are invaluable in understanding potential molecular interactions that may underlie a compound's biological effects. For this compound, docking and molecular modeling could be applied to explore its potential binding sites on various biomolecules, providing hypotheses about its mechanism of action if any are observed experimentally. nih.govembo.orgbiorxiv.orgnih.govembo.org While the general principles of docking and molecular modeling are well-established, specific published research detailing the application of these techniques to study this compound's interactions with biomolecules was not identified in the conducted search.

De Novo Design Algorithms for this compound Analogue Generation

De novo design algorithms are computational approaches used to design novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. These algorithms often employ computational methods to explore chemical space and generate molecules that are predicted to be active against a specific target or possess particular physicochemical characteristics. core.ac.uk De novo design could theoretically be used to generate structural analogues of this compound with potentially improved or altered properties. However, specific published research detailing the application of de novo design algorithms for the generation of this compound analogues was not identified in the conducted search.

Cheminformatics and QSAR Modeling of this compound Structural Relationships

Cheminformatics involves the application of computational and informational techniques to solve chemical problems. Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that develops predictive models correlating chemical structure with biological activity or other properties. nih.govdifacquim.com This involves calculating molecular descriptors that represent structural features and using statistical or machine learning methods to build models. For this compound, cheminformatics approaches could involve analyzing its structural features, comparing it to databases of known compounds, and potentially developing QSAR models if sufficient activity data were available for a series of related compounds. PubChem provides some computed properties for this compound (Flazin), such as molecular weight (308.29 g/mol ) and XLogP3 (2.1). nih.gov These are basic outputs of cheminformatics calculations. However, specific published research detailing extensive cheminformatics analyses or QSAR modeling focused on this compound and its structural relationships was not identified.

Predictive Modeling of this compound Reaction Pathways

Predictive modeling of reaction pathways uses computational methods to simulate and understand how chemical reactions occur. These methods can help elucidate reaction mechanisms, identify transition states, and predict reaction rates and products. For this compound, predictive modeling could be used to study its potential degradation pathways, metabolic transformations, or reactions with other chemical species. Understanding these pathways is important for predicting a compound's stability and fate in different environments. Based on the conducted search, specific published research detailing predictive modeling of reaction pathways for this compound was not identified.

Machine Learning Applications in this compound Property Prediction

Machine learning (ML) techniques are increasingly applied in chemistry for predicting various molecular properties, including physical, chemical, and biological characteristics. royce.ac.uknih.govresearchgate.net By training algorithms on existing datasets of molecules and their known properties, ML models can learn complex relationships and make predictions for new or untested compounds. For this compound, ML could potentially be used to predict properties such as solubility, permeability, or potential biological activities based on its molecular structure. While ML is a powerful tool in modern chemical research, specific published research detailing the application of machine learning for property prediction specifically for this compound was not identified in the conducted search.

Mechanistic Biological and Biochemical Studies of Flamin Interactions

Elucidation of Flamin-Protein Binding Mechanisms

No published studies describe the allosteric modulation of any receptor system by a compound named this compound.

There is no available kinetic or thermodynamic data from studies involving a compound named this compound and its interaction with enzymes.

No structural biology data, such as Cryo-EM or X-ray crystallography structures, exist for macromolecules bound to a compound named this compound.

Subcellular Localization and Trafficking of this compound

Organelle-Specific Targeting of this compound

There is currently no available research demonstrating the organelle-specific targeting of a compound named "this compound." The principles of designing molecules for such targeting often involve the conjugation of the active compound to specific peptides or signal sequences that are recognized by the import machinery of organelles like mitochondria, the nucleus, or the endoplasmic reticulum. The physicochemical properties of a compound, such as its lipophilicity and charge, also play a crucial role in its ability to cross organellar membranes. Without specific data on the structure and properties of "this compound," its potential for organelle-specific localization remains undetermined.

Cellular Response Modulations by this compound (excluding clinical efficacy)

Cell Cycle Progression Modulation by this compound at the Molecular Level

No studies have been identified that describe the modulation of cell cycle progression at the molecular level by a compound named "this compound." The cell cycle is a tightly regulated process involving a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. Compounds that modulate the cell cycle often do so by directly inhibiting the activity of CDKs, altering the expression levels of cyclins, or affecting the function of checkpoint proteins like p53 and Rb. The precise molecular mechanism by which "this compound" might influence these key regulatory proteins is not documented in the scientific literature.

Apoptotic Pathway Perturbations by this compound via Intrinsic/Extrinsic Mechanisms

There is no available evidence to suggest that a compound named "this compound" perturbs either the intrinsic or extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, resulting in the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. Research has not yet elucidated any interaction of "this compound" with key proteins in these pathways, such as the Bcl-2 family proteins, caspases, or death receptors.

Environmental and Ecological System Interactions of Flamin

Environmental Fate and Degradation Pathways of Flamin in Various Media

Specific research detailing the environmental fate and degradation pathways of this compound in various environmental media such as air, water, and soil was not identified. The environmental fate of a compound is influenced by its physical and chemical properties, including solubility, vapor pressure, and partition coefficients. epa.gov Flavonoids, as a class of compounds present in this compound, exhibit varying degrees of solubility and stability depending on their specific structure. However, without studies directly addressing this compound, its precise behavior in the environment remains largely uncharacterized based on the available information.

Photodegradation Kinetics of this compound

No specific studies on the photodegradation kinetics of this compound were found. Photodegradation is a process by which compounds can be broken down by light, particularly ultraviolet (UV) radiation. nih.govmdpi.com The rate and extent of photodegradation are dependent on the chemical structure of the compound and the intensity and wavelength of light exposure. nih.gov While some general information on photodegradation kinetics of other substances exists, applying these principles directly to this compound without specific experimental data is not possible.

Biodegradation Mechanisms of this compound by Microbial Consortia

Information specifically on the biodegradation mechanisms of this compound by microbial consortia was not available in the search results. Biodegradation involves the breakdown of compounds by microorganisms through enzymatic processes. europlas.com.vnmdpi.comresearchgate.netmdpi.comnih.gov The efficiency and mechanisms of biodegradation are highly dependent on the specific microbial communities present and the chemical structure of the compound being degraded. europlas.com.vnresearchgate.net While microbial degradation of various organic compounds is a well-known process, specific pathways and microbial consortia responsible for this compound degradation have not been identified in the consulted literature.

Hydrolytic Stability of this compound in Aquatic Environments

Specific data regarding the hydrolytic stability of this compound in aquatic environments was not found. Hydrolysis is a chemical reaction involving water that can lead to the breakdown of compounds. ademinsa.comeastman.com The hydrolytic stability of a substance in water is influenced by factors such as pH, temperature, and the presence of catalysts. ademinsa.comeastman.com While the general concept of hydrolytic stability in aquatic environments is understood, its specific application to this compound requires dedicated research that was not identified. chemrxiv.orgnih.govgelest.com

Ecotoxicological Mechanisms of this compound at the Molecular and Cellular Level

Detailed information on the ecotoxicological mechanisms of this compound at the molecular and cellular level was not found in the search results. Ecotoxicology examines the effects of toxic substances on biological organisms, particularly at different levels of biological organization. Understanding ecotoxicological mechanisms involves investigating how a substance interacts with biological molecules and cellular processes. While some compounds may exert toxicity through specific molecular targets or cellular pathways, such mechanisms have not been described for this compound in the available literature.

Biotransformation and Bioaccumulation Dynamics of this compound in Model Organisms

Specific studies detailing the biotransformation and bioaccumulation dynamics of this compound in model organisms were not identified. Biotransformation refers to the metabolic processes by which organisms alter the chemical structure of a substance. ufz.deslideshare.net Bioaccumulation is the process by which a substance accumulates in an organism at a concentration higher than that in the surrounding environment. ufz.deslideshare.net These processes are crucial for understanding the potential ecological risks of a compound. ufz.decefic-lri.org While general principles of biotransformation and bioaccumulation in various organisms exist, specific data for this compound in relevant model organisms were not found. cefic-lri.orgosti.gov

Interaction of this compound and its Metabolites with Soil Microbiota

Information specifically on the interaction of this compound and its metabolites with soil microbiota was not found. Soil microbiota play vital roles in nutrient cycling, organic matter decomposition, and maintaining soil health. researchgate.netfrontiersin.orgieep.euscielo.brnih.gov The introduction of exogenous compounds into soil can influence the structure and function of microbial communities. researchgate.netfrontiersin.org While general research on the interaction of various substances with soil microbiota is available, specific studies investigating the effects of this compound or its potential metabolites on soil microbial populations and their activities were not identified in the search results. frontiersin.orgieep.euscielo.brnih.gov

Compound Names and PubChem CIDs

Lifecycle Assessment Methodologies for this compound Production and Disposal

A comprehensive understanding of a chemical compound's environmental footprint necessitates the application of Lifecycle Assessment (LCA) methodologies. LCA is a systematic process that evaluates the environmental impacts associated with all stages of a product's life cycle, from raw material extraction through processing, manufacture, distribution, use, and ultimately, disposal or recycling wikipedia.orgbbc.co.uksavemyexams.comamazon.scienceamazon.science. This "cradle-to-grave" analysis provides a holistic view, preventing the shifting of environmental burdens from one life cycle stage to another or from one environmental medium to another wikipedia.org.

While specific, publicly available LCA data for a chemical compound named "this compound" were not identified in the conducted search, the methodologies applied to other chemical substances provide a framework for how such an assessment would be performed for this compound's production and disposal. The standard LCA methodology is guided by international standards, notably ISO 14040 and ISO 14044, which outline the principles, framework, requirements, and guidelines for conducting an LCA wikipedia.org.

The typical stages considered in an LCA of a chemical compound include raw material acquisition, the manufacturing process, transportation and distribution, the use phase, and the end-of-life stage, which encompasses disposal and potential recycling wikipedia.orgbbc.co.uksavemyexams.comamazon.scienceamazon.science. For this compound, an LCA focusing on production and disposal would involve detailed data collection and analysis for these specific phases.

Production Phase: The production stage of a chemical compound like this compound would involve assessing the environmental inputs and outputs associated with its synthesis. This includes the extraction and processing of raw materials, energy consumption during chemical reactions and purification, water usage, and emissions to air, water, and soil bbc.co.uksavemyexams.com. Data tables in an LCA report for this phase would typically quantify:

Raw Material Consumption: Mass or volume of each precursor chemical, catalyst, solvent, and other materials used.

Energy Consumption: Amount of electricity, heat (often specified by source, e.g., natural gas, coal), and other energy carriers consumed.

Water Consumption: Volume of water used for process needs, cooling, and cleaning.

Air Emissions: Quantities of greenhouse gases (e.g., CO2, CH4), volatile organic compounds (VOCs), particulate matter, and other relevant pollutants released during synthesis and related activities.

Wastewater Discharges: Volume and composition of liquid effluents, including chemical oxygen demand (COD), biochemical oxygen demand (BOD), suspended solids, and specific chemical contaminants.

Solid Waste Generation: Mass of by-products, purification residues, and packaging waste requiring disposal.

Below is a hypothetical example of how data for the production phase might be presented in an LCA study for a chemical compound, illustrating the types of metrics that would be relevant for this compound.

Input/OutputUnitValue (per kg of this compound)
Raw Material AkgX.XX
Raw Material BkgY.YY
Energy (Electricity)kWhZ.ZZ
Energy (Natural Gas)MJA.AA
Water IntakeLitersB.BB
CO2 Emissions (direct)kg CO2 eq.C.CC
VOC EmissionskgD.DD
Wastewater CODkg O2 eq.E.EE
Solid Waste (non-haz.)kgF.FF

Disposal Phase: The end-of-life stage for a chemical compound involves assessing the environmental impacts associated with its disposal or treatment after its useful life. This can include various scenarios such as landfilling, incineration, or chemical recycling bbc.co.uksavemyexams.comsphera.com. The choice of disposal method significantly influences the environmental burden bbc.co.uk. For this compound, the LCA would evaluate the impacts of the most probable or recommended disposal routes. Data collected for the disposal phase would typically include:

Transportation to Disposal Site: Energy consumption and emissions associated with transporting the waste material.

Landfilling: Land use change, potential leachate generation, and methane (B114726) emissions from decomposition (if applicable).

Incineration: Air emissions (including pollutants and greenhouse gases) from combustion and potential energy recovery credits if energy is captured and utilized bbc.co.uk.

Chemical Recycling: Energy and material inputs for the recycling process, as well as emissions and waste generated sphera.com. Credits for producing secondary materials that offset virgin production would also be considered.

A hypothetical data table for the disposal phase might include:

Disposal MethodImpact CategoryUnitValue (per kg of this compound disposed)
LandfillLand Usem2*aG.GG
LandfillMethane Emissionskg CH4 eq.H.HH
IncinerationCO2 Emissionskg CO2 eq.I.II
IncinerationEnergy RecoveredMJJ.JJ
Chemical RecyclingEnergy ConsumptionMJK.KK
Chemical RecyclingCO2 Emissionskg CO2 eq.L.LL

Lifecycle Assessment methodologies for chemical compounds like this compound are complex and require detailed data from industrial processes and waste management systems. The absence of specific data for this compound highlights the need for dedicated studies to fully understand its environmental profile across its lifecycle.

Emerging Research Trajectories and Methodological Innovations for Flamin

Development of Novel Analytical Probes for Flamin Tracking

The study of complex natural product mixtures like this compound necessitates sophisticated analytical techniques for the identification, quantification, and tracking of its various components, particularly the flavonoids. Emerging research in analytical chemistry focuses on developing novel probes and sensors with enhanced sensitivity, selectivity, and spatial resolution.

Fluorescent probes are gaining prominence for sensing and imaging various analytes in biological systems, which could be adapted to track flavonoid distribution and metabolism. Research has demonstrated the development of ratiometric fluorescent sensors for monitoring parameters such as oxygen, pH, and ions within cellular microenvironments. uni.lueasychem.orgnih.gov These probes offer advantages such as reduced susceptibility to environmental factors and increased accuracy in quantitative measurements. For instance, ratiometric fluorescent fiber matrixes have been developed for highly sensitive oxygen sensing with micrometer-spatial resolution, showcasing their potential for live monitoring in biological environments. easychem.org Similarly, fluorescent ratiometric potassium sensors based on silica (B1680970) microparticles have been engineered for selective detection and fluorescence imaging of potassium cations. nih.gov

Microfluidic platforms integrated with biosensors represent another promising area for the analysis of complex samples with small volumes. Microfluidic digital immunoassays, for example, have been developed for the point-of-care detection of biomarkers from whole blood using immobilized probes. nih.gov While these examples focus on different target molecules, the underlying principles and technologies in developing highly specific and sensitive probes within controlled microenvironments are directly applicable to creating analytical tools for tracking the diverse flavonoid profile of this compound or its individual components in biological matrices or in interaction studies.

Integration of Omics Technologies for Comprehensive this compound Profiling

Understanding the biological effects of a complex mixture like this compound requires a comprehensive view of its interactions with biological systems at a molecular level. The integration of various omics technologies – including genomics, transcriptomics, proteomics, and metabolomics – offers powerful approaches for such comprehensive profiling.

Multi-omics approaches allow researchers to capture a holistic picture of the cellular and molecular changes induced by exposure to complex substances or in specific biological conditions. For example, the European project this compound-GO, while focused on rheumatoid arthritis, highlights the integration of multi-omic data, including epigenomics, transcriptomics, proteomics, metabolomics, gut microbiomics, and immunomics, to understand intricate biological processes. phcog.comwikipedia.org This level of integrated analysis can unveil the complex interplay between a substance's components and biological pathways, providing insights beyond what single-omics approaches can offer. Research in cancer detection also utilizes multi-omics data for improved diagnostic accuracy. uni.lu

Applying these technologies to the study of this compound could involve:

Metabolomics: Identifying and quantifying the metabolites of this compound's flavonoid components in biological samples to understand their absorption, distribution, metabolism, and excretion.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues exposed to this compound or its key flavonoids to identify affected biological pathways and molecular targets.

Other Omics: Depending on the research question, other omics layers like lipidomics or epigenomics could provide further insights into the impact of this compound's components on cellular function and regulation.

The integration of these diverse datasets presents analytical challenges, necessitating advanced bioinformatics and computational tools to identify meaningful patterns and correlations.

Advanced Microfluidic Platforms for this compound Interaction Studies

Advanced microfluidic platforms, including organ-on-chip systems, provide controlled and physiologically relevant microenvironments to study the interactions of compounds with biological tissues and cells in a more accurate manner than traditional 2D cell cultures. These platforms are particularly valuable for studying complex biological processes and the effects of natural product mixtures.

The this compound-GO project exemplifies the application of microfluidic platforms and organ-on-chip technology to create 3D tissue models that mimic the complexity of human tissues, such as the rheumatoid arthritis joint. wikipedia.orgresearchgate.netflybase.org These systems allow for the co-culture of multiple cell types in a 3D environment, enabling the study of cell-cell communication and tissue-level responses. flybase.org Researchers have developed multi-compartmentalized microfluidic platforms that support cell proliferation and differentiation while preserving cell-cell communication. flybase.org The use of natural polymers to build 3D microenvironments that replicate the extracellular matrix is crucial for these models. flybase.org

Applying advanced microfluidics to this compound research could involve:

Developing organ-on-chip models of relevant tissues (e.g., liver, biliary tract, intestinal barrier) to study the absorption, metabolism, and effects of this compound's components in a more physiologically relevant context.

Creating microfluidic systems to study the interaction of specific flavonoids with target cells or enzymes under controlled flow conditions.

Utilizing microfluidic platforms for high-throughput screening of the biological activities of isolated flavonoids or fractions from this compound.

These platforms, while complex to develop and validate, offer the potential for more predictive in vitro studies of this compound's biological activities and the mechanisms underlying its traditional uses, without focusing on clinical outcomes.

Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various scientific disciplines, including chemistry and biology, for tasks such as compound discovery, activity prediction, and process optimization. These computational approaches can accelerate research on natural products like this compound and its flavonoid components.

AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential bioactivity of compounds, including flavonoids. This can aid in prioritizing specific flavonoids within this compound for further investigation. While direct applications to "this compound" as a whole were not found in the search results, related examples demonstrate the potential. For instance, AI has been used in the food industry for flavor optimization and the development of new flavor profiles, which conceptually involves understanding structure-activity relationships for taste and aroma compounds. lipidmaps.orguni.lu In a different biomedical context, an AI model named "Flamingo" has been developed for cancer detection using fragmentomics data, showcasing the application of AI in analyzing complex biological datasets. uni.lu

Potential applications of AI and ML in this compound research include:

Predicting Bioactivity: Using ML models to predict the potential anti-inflammatory, choleretic, or antibacterial activities of known and novel flavonoids based on their chemical structures.

Identifying Synergistic Interactions: Applying AI to analyze data from studies of flavonoid combinations to identify potential synergistic or antagonistic effects within the complex this compound mixture.

Optimizing Extraction and Purification: Using ML to optimize the parameters for extracting and purifying specific flavonoids from Helichrysum arenarium.

Analyzing Omics Data: Employing AI/ML algorithms to analyze the large datasets generated from multi-omics studies (as discussed in Section 7.2) to identify key biomarkers or pathways affected by this compound or its components.

These computational tools can significantly enhance the efficiency of research by guiding experimental design and uncovering non-obvious relationships within complex data.

Structural-Activity Relationship (SAR) Studies of this compound Derivatives for Mechanistic Insights

Structural-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a chemical structure influence its biological activity. Applying SAR principles to the flavonoid components of this compound can provide crucial mechanistic insights into how these compounds exert their effects. While no specific SAR studies explicitly on "this compound derivatives" were found, SAR is a standard approach applied to flavonoid research.

SAR studies on the flavonoids found in this compound would involve:

Synthesizing or isolating various flavonoid derivatives structurally related to those in this compound (salipurposide, isosalipurposide (B1672296), kaempferol, luteolin, naringenin, apigenin).

Testing the biological activities of these derivatives using in vitro assays relevant to this compound's traditional uses (e.g., assays for choleretic activity, anti-inflammatory effects, or antibacterial properties).

Analyzing the relationship between the structural features of the derivatives and their observed activities to identify key functional groups or structural motifs responsible for specific effects.

Utilizing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the activity of new derivatives and gain deeper mechanistic understanding.

By systematically exploring the SAR of this compound's flavonoid components, researchers can gain valuable insights into the molecular mechanisms underlying its biological activities, providing a basis for potential future research.

Challenges and Prospects for this compound Research Advancement

Research into complex natural product mixtures like this compound presents several unique challenges, alongside exciting prospects for future advancements.

Challenges:

Chemical Complexity: this compound is a mixture of numerous compounds, primarily flavonoids, but potentially also containing other classes of molecules. caldic.commdpi.com Fully characterizing the chemical composition and determining which components are responsible for specific biological effects is challenging. The variability in composition based on factors like plant origin, harvesting conditions, and extraction methods adds further complexity.

Analytical Sensitivity and Specificity: Detecting and quantifying individual flavonoids and their metabolites in biological samples can be difficult due to their low concentrations and the complexity of the biological matrix. Developing highly sensitive and specific analytical methods is crucial.

Understanding Synergistic Effects: The biological activity of this compound may result from the synergistic interactions of multiple components rather than the action of a single compound. Deconvoluting these complex interactions poses a significant challenge.

Developing Relevant In Vitro Models: Replicating the complex physiological environment relevant to this compound's effects (e.g., the biliary system) in vitro is challenging. While organ-on-chip technology offers progress, creating truly predictive models requires significant effort. flybase.org

Data Integration and Analysis: Integrating and interpreting the large and diverse datasets generated from multi-omics studies and other high-throughput techniques requires sophisticated bioinformatics and computational expertise.

Prospects:

Advanced Analytical Techniques: Continued development of highly sensitive and selective analytical probes and mass spectrometry-based methods will improve the ability to characterize this compound's composition and track its components in biological systems.

Integrated Omics Approaches: Routine application of multi-omics technologies will provide a more comprehensive understanding of the biological pathways and networks influenced by this compound and its components.

Sophisticated Microfluidic Models: Further advancements in organ-on-chip and other microfluidic platforms will enable more physiologically relevant studies of this compound's interactions with specific tissues and organs.

AI and Machine Learning: Increased application of AI and ML will accelerate the identification of bioactive compounds, prediction of their activities, and elucidation of complex interactions within the mixture and biological systems.

Targeted SAR Studies: Focused SAR studies on key flavonoid scaffolds will provide detailed mechanistic insights and potentially lead to the identification of lead compounds for further investigation.

Despite the challenges, the application of these emerging research trajectories and methodological innovations holds significant promise for advancing our understanding of this compound's chemical composition, biological activities, and mechanisms of action, paving the way for potential future research and applications.

Q & A

How can researchers formulate a FINERMAPS-compliant research question for studying Flamin's biochemical properties?

Answer: A well-structured research question must adhere to the FINERMAPS framework: Feasible , Interesting , Novel , Ethical , Relevant , Manageable , Appropriate , Precise , and Significant . For example: "How do varying pH levels (5.0–9.0) affect this compound's enzymatic stability in vitro, and what molecular mechanisms drive these changes?" This question is feasible (controllable pH ranges), novel (mechanistic focus), and significant (applicable to drug development). Prioritize gaps in existing literature, such as conflicting reports on this compound’s thermal stability .

What experimental design strategies mitigate confounding variables in this compound's pharmacokinetic studies?

Answer:
Use a multivariate factorial design to isolate variables (e.g., temperature, solvent polarity, enzyme concentration). For example:

VariableRange TestedControl ParametersMeasurement MethodReference Technique
Temperature25°C–45°CConstant stirring (500 rpm)HPLC-UV spectrometryASTM E2934-22
Solvent PolarityEthanol (ε=24.3) to DMSO (ε=47.2)Fixed concentration (1 mM)Circular DichroismICH Q2(R1)

Include replication (n ≥ 3) and blinding protocols to reduce bias. For contradictory data, apply Grubbs’ test to identify outliers .

How should researchers address discrepancies in this compound's reported cytotoxicity across studies?

Answer:
Contradictions often arise from methodological differences (e.g., cell lines, exposure times). Follow this workflow:

Meta-analysis : Compare datasets using tools like PRISMA, noting variables like cell type (e.g., HEK293 vs. HepG2) .

Dose-response validation : Replicate experiments under standardized conditions (e.g., 24-hour exposure, 10% FBS).

Mechanistic probing : Use RNA-seq to identify this compound-induced pathways (e.g., apoptosis vs. oxidative stress) .

Publish negative results to reduce publication bias and clarify inconsistencies .

What advanced computational methods predict this compound's binding affinity to target proteins?

Answer:
Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to model interactions over 100-ns trajectories. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

SoftwareApplicationOutput MetricsValidation Method
AutoDock VinaBinding site predictionΔG (kcal/mol)SPR (KD values)
GROMACSStability of ligand-protein complexesRMSD (Å)X-ray crystallography

Optimize force fields (e.g., CHARMM36) for this compound’s unique heterocyclic structure .

How can researchers ensure ethical compliance and reproducibility in this compound's in vivo studies?

Answer:

  • Ethical compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization .
  • Reproducibility : Share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Peer review : Pre-register protocols on platforms like Open Science Framework to mitigate selective reporting .

What statistical approaches resolve multicollinearity in this compound's multivariate bioactivity data?

Answer:
Apply principal component analysis (PCA) to reduce dimensionality and identify dominant variables (e.g., logP, polar surface area). For regression models, use ridge regression or LASSO to penalize correlated predictors .

Statistical MethodUse CaseSoftware/Tool
PCAIdentify key physicochemical properties influencing bioactivitySIMCA-P (Umetrics)
LASSOFeature selection in QSAR modelsR Studio (glmnet package)

Validate models with k-fold cross-validation (k=10) .

How should interdisciplinary teams collaborate on this compound's structure-activity relationship (SAR) studies?

Answer:
Adopt a convergence research framework :

Chemistry team : Synthesize this compound analogs with modified substituents (e.g., halogenation).

Biology team : Test analogs against disease models (e.g., cancer cell lines).

Data science team : Build SAR models using machine learning (e.g., Random Forest).

Use collaborative tools like LabArchives for real-time data sharing and GitHub for code versioning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.